molecular formula C13H11Cl2NO B6150118 6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1550302-85-6

6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6150118
CAS No.: 1550302-85-6
M. Wt: 268.1
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Description

6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by its unique structural framework. The compound features a spiro[3.3]heptane core, which consists of two cyclobutane rings sharing a single carbon atom, and is substituted with a 3,4-dichlorophenyl group and a carbonitrile group. This structural arrangement imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex spirocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted multicomponent reactions. Microwave irradiation accelerates reaction rates and improves yields, making it a valuable tool for large-scale synthesis . This method allows for the efficient assembly of complex molecular architectures, including spirocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific substitution pattern and the presence of both a 3,4-dichlorophenyl group and a carbonitrile group. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other spirocyclic compounds.

Properties

CAS No.

1550302-85-6

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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